![molecular formula C20H25N3O4 B5524279 N-(2-furylmethyl)-N'-[1-(4-methoxybenzoyl)azepan-3-yl]urea](/img/structure/B5524279.png)

N-(2-furylmethyl)-N'-[1-(4-methoxybenzoyl)azepan-3-yl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

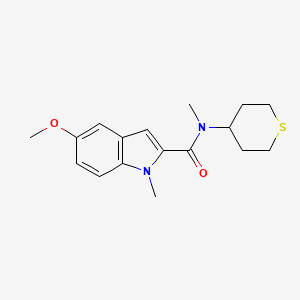

N-(2-furylmethyl)-N'-[1-(4-methoxybenzoyl)azepan-3-yl]urea, also known as FMBA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FMBA is a member of the urea family of compounds and has been found to exhibit a wide range of biological activities.

Applications De Recherche Scientifique

Synthesis and Biological Importance of Urea Derivatives

Urea derivatives, including those with complex structures like N-(2-furylmethyl)-N'-[1-(4-methoxybenzoyl)azepan-3-yl]urea, have a broad spectrum of biological activities. These compounds are significant in medicinal chemistry, where they serve as potential therapeutic agents. The synthesis methodologies and chemical reactions involved in creating urea derivatives highlight their importance in drug design, demonstrating their role in modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. For instance, urease inhibitors derived from urea compounds are explored for their potential in treating gastric and urinary tract infections caused by ureolytic bacteria. These inhibitors target the enzyme urease, which catalyzes the hydrolysis of urea, thus playing a critical role in the pathogenesis of infections caused by Helicobacter pylori and Proteus species (M. Rosales-Hernández et al., 2022; Paulina Kosikowska & Łukasz Berlicki, 2011).

Agricultural and Environmental Applications

In agriculture, urea derivatives are explored for their role in enhancing nitrogen use efficiency in crops. Urea is a critical nitrogen source in fertilizers, and its derivatives can potentially improve the utilization of nitrogen by plants, reducing environmental pollution and increasing crop yields. The study of urea metabolism and regulation by rumen bacterial urease in ruminants also highlights the agricultural relevance of urea derivatives. They play a role in improving the efficiency of urea utilization, which is essential for the protein requirements of ruminants (A. T. M. A. Choudhury & I. Kennedy, 2004; D. Jin et al., 2018).

Materials Science

In materials science, urea and its derivatives are used in the synthesis of polymers and as components in various formulations, demonstrating the versatility of urea-based compounds in creating materials with specific properties. The synthesis of polymers using divalent metal salts of p-aminobenzoic acid as starting materials showcases the potential of urea derivatives in materials science (H. Matsuda, 1997).

Propriétés

IUPAC Name |

1-(furan-2-ylmethyl)-3-[1-(4-methoxybenzoyl)azepan-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4/c1-26-17-9-7-15(8-10-17)19(24)23-11-3-2-5-16(14-23)22-20(25)21-13-18-6-4-12-27-18/h4,6-10,12,16H,2-3,5,11,13-14H2,1H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINAHDGQLCRLIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCCCC(C2)NC(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]benzamide](/img/structure/B5524196.png)

![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)

![N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5524212.png)

![methyl 3-{[(4-methyl-1-piperazinyl)carbonothioyl]amino}benzoate](/img/structure/B5524218.png)

![2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5524235.png)

![N'-(4-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5524245.png)

![1-{5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-2-methylphenyl}-2-imidazolidinone hydrochloride](/img/structure/B5524267.png)

![ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5524272.png)